molecular formula C14H16N2O2S B14167222 Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate CAS No. 374104-18-4

Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate

Cat. No.: B14167222
CAS No.: 374104-18-4
M. Wt: 276.36 g/mol
InChI Key: IRYOFRAXAIMIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate typically involves the reaction of 4,8-dimethylquinazoline with ethyl 2-mercaptoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as a base or an acid . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Properties

CAS No.

374104-18-4

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate

InChI

InChI=1S/C14H16N2O2S/c1-4-18-12(17)8-19-14-15-10(3)11-7-5-6-9(2)13(11)16-14/h5-7H,4,8H2,1-3H3

InChI Key

IRYOFRAXAIMIPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=CC=C2C(=N1)C)C

solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.